4-(Bromomethyl)-2,6-dimethyloctane
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Overview
Description
4-(Bromomethyl)-2,6-dimethyloctane is an organic compound that features a bromomethyl group attached to a dimethyloctane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,6-dimethyloctane typically involves the bromination of 2,6-dimethyloctane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,6-dimethyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium azide, potassium thiocyanate, or sodium alkoxides in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives like amines, ethers, or thioethers.
Oxidation: Yields alcohols, aldehydes, or carboxylic acids.
Reduction: Results in the formation of hydrocarbons.
Scientific Research Applications
4-(Bromomethyl)-2,6-dimethyloctane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,6-dimethyloctane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the desired products . The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile or electrophile in the reaction .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
4-(Bromomethyl)benzoic Acid: Contains a bromomethyl group attached to a benzoic acid moiety.
Uniqueness
4-(Bromomethyl)-2,6-dimethyloctane is unique due to its aliphatic structure, which imparts different reactivity compared to aromatic compounds like benzyl bromide. This makes it suitable for specific applications where aliphatic reactivity is desired .
Properties
Molecular Formula |
C11H23Br |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
4-(bromomethyl)-2,6-dimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-5-10(4)7-11(8-12)6-9(2)3/h9-11H,5-8H2,1-4H3 |
InChI Key |
LWRBMPJTTKMNKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC(C)C)CBr |
Origin of Product |
United States |
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